2-(2-Thienyl)-1,3-dioxolane
Overview
Description
The compound 2-(2-Thienyl)-1,3-dioxolane is a chemical that features a dioxolane ring, a type of acetal, which is fused with a thiophene moiety. Thiophene is a five-membered heterocyclic compound with a sulfur atom. This structure is significant in organic chemistry due to its potential applications in synthesizing various intermediates for pharmaceuticals and other organic compounds.
Synthesis Analysis
The synthesis of related compounds has been explored in the literature. For instance, 2-(2-Nitroethyl)-1,3-dioxolane is used as a reagent for generating 3-oxopropyl anion synthons, which are valuable intermediates in the synthesis of jasmonoids and prostaglandins . This demonstrates the versatility of dioxolane derivatives in organic synthesis, particularly in the construction of complex molecules.
Molecular Structure Analysis
The molecular structure of dioxolane derivatives can be quite complex. For example, compounds such as 2,2-dimethyl-5-(3-thienylidene)-1,3-dioxane-4,6-diones have been synthesized and analyzed using x-ray crystallography, revealing an s-trans disposition at the C(2)=C(3) bond of the five-membered heterocycle . This structural information is crucial for understanding the reactivity and properties of these compounds.
Chemical Reactions Analysis
Dioxolane derivatives undergo various chemical reactions. The synthesis of 2-(2',4'-dichlorophenyl)-4-methylene-1,3-dioxolane and its subsequent polymerization through radical and cationic routes is an example of the reactivity of such compounds . The polymerization mechanism and the properties of the resulting polymers provide insights into the chemical behavior of dioxolane derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of dioxolane derivatives are influenced by their molecular structure. The electronic spectra and NMR data of compounds like 2,2-dimethyl-5-(3-thienylidene)-1,3-dioxane-4,6-diones offer valuable information about the conjugation and electronic distribution within the molecule . These properties are essential for the application of these compounds in various fields, including material science and medicinal chemistry.
Scientific Research Applications
Antitumor Drug Synthesis
- The compound (4S,5S)-2-(2-Thienyl)-1,3-dioxolane-4,5-dicarboxamide, an intermediate in the preparation of antitumor platinum drugs, demonstrates key structural properties conducive to this application. The dioxolane ring's conformation and hydrogen bonding contribute to forming a three-dimensional network integral to drug design (Xu et al., 2009).
Novel Synthesis Pathways
- A new synthesis pathway has been applied to create 1,3-dioxa-6-aza-2-germacyclooctanes, utilizing dehydrocondensation of di(2-thienyl)germane and diethanolamines without a catalyst. This novel method showcases the versatility of 2-(2-Thienyl)-1,3-dioxolane derivatives in chemical synthesis (E. Lukevics et al., 1996).
Photochromism and Optical Recording
- Derivatives of 2-(2-Thienyl)-1,3-dioxolane have been used in photochromic applications and optical recording. Compounds like DTE-1 and DTE-2, containing this structure, exhibit good photochromic behavior and strong fluorescence in different solvents, making them suitable for near-field recording (Tianshe Yang et al., 2006).
Polymer Science
- In the field of polymer science, the anionic living polymerization of (2,2-dimethyl-1,3-dioxolan-4-yl)methyl methacrylate, a compound related to 2-(2-Thienyl)-1,3-dioxolane, has been studied. This process involves protecting hydroxy groups in the dioxolane form, demonstrating its utility in advanced polymer chemistry (H. Mori et al., 1994).
Liquid Crystal Technology
- The dielectric and optical anisotropy of liquid crystals can be enhanced by 1,3-dioxolane terminal substitution. This application is vital in improving the performance of liquid crystal displays and other optical devices (Ran Chen et al., 2015).
Synthesis of Bioactive Compounds
- Chiral dioxolane inhibitors of leukotriene biosynthesis are synthesized using asymmetric dihydroxylation. These compounds, related to 2-(2-Thienyl)-1,3-dioxolane, have shown potential in vivo potency, contributing to the development of new therapeutic agents (G. C. Crawley & M. T. Briggs, 1995).
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which include compounds with a 2-thienyl group, have diverse biological activities . They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, some thiazole derivatives have been found to exhibit antifungal and antibacterial activities .
Biochemical Pathways
Thiazole derivatives are known to interact with various biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
A study on a similar compound, tienilic acid, found that it was rapidly distributed in most of the essential organs and tissues with the exception of the brain . Biliary and particularly urinary elimination was fast and practically complete in 48 hours .
Result of Action
Thiazole derivatives are known to have a range of effects at the molecular and cellular level, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
It is known that environmental factors can significantly impact the performance of organic compounds in applications such as organic solar cells .
properties
IUPAC Name |
2-thiophen-2-yl-1,3-dioxolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2S/c1-2-6(10-5-1)7-8-3-4-9-7/h1-2,5,7H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHPFDCRNWLVVHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60394699 | |
Record name | 2-(2-Thienyl)-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60394699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Thienyl)-1,3-dioxolane | |
CAS RN |
58268-08-9 | |
Record name | 2-(2-Thienyl)-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60394699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the structural conformation of (4S,5S)-2-(2-Thienyl)-1,3-dioxolane-4,5-dicarboxamide?
A1: The research paper highlights that the dioxolane ring in (4S,5S)-2-(2-Thienyl)-1,3-dioxolane-4,5-dicarboxamide adopts an envelope conformation, with the carbon atom attached to the thienyl ring positioned at the flap. [] This conformation is stabilized by intramolecular hydrogen bonds, specifically N—H⋯O and C—H⋯O interactions, leading to the formation of two five-membered rings, each exhibiting an envelope conformation. [] This specific spatial arrangement and the presence of hydrogen bonding interactions within the molecule are likely crucial for its interactions with biological targets and could influence its pharmacological activity.
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